molecular formula C17H27BO4 B12981871 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol

Cat. No.: B12981871
M. Wt: 306.2 g/mol
InChI Key: VVCMNVZCQLTWAU-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol typically involves the reaction of a phenol derivative with a boronic ester. One common method is the reaction of 4-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product often involves crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms a transient complex with a palladium catalyst. This complex then undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a different functional group.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a phenol group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but lacks the butan-2-ol moiety

Uniqueness

The uniqueness of 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-2-ol lies in its combination of a boronic ester group with a butan-2-ol moiety

Properties

Molecular Formula

C17H27BO4

Molecular Weight

306.2 g/mol

IUPAC Name

2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butan-2-ol

InChI

InChI=1S/C17H27BO4/c1-15(2,19)11-12-20-14-9-7-13(8-10-14)18-21-16(3,4)17(5,6)22-18/h7-10,19H,11-12H2,1-6H3

InChI Key

VVCMNVZCQLTWAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(C)(C)O

Origin of Product

United States

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